molecular formula C14H20ClNO6 B5136663 N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5136663
M. Wt: 333.76 g/mol
InChI Key: JDIKWWBASANBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group, an ethyl linkage, and a methoxyethanamine moiety, combined with oxalic acid. The combination of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy)acetate . This intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide . Further reactions with appropriate reagents lead to the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. For instance, it may act as an activator of certain potassium channels, stabilizing an active conformation and influencing cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.C2H2O4/c1-10-9-11(3-4-12(10)13)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIKWWBASANBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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